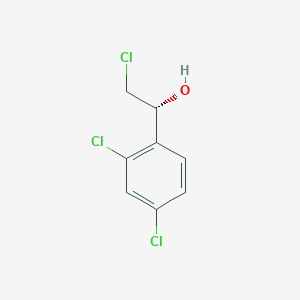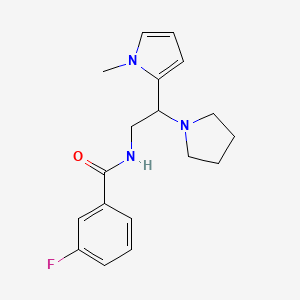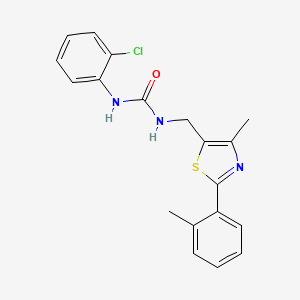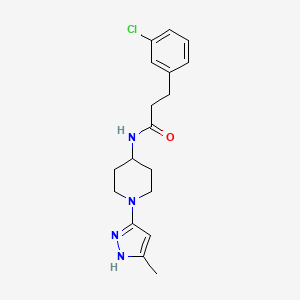
6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a broad range of biological activities. In
Applications De Recherche Scientifique
Synthetic Cannabinoid Receptor Agonists
A study focused on the in vitro metabolic fate of synthetic cannabinoid receptor agonists (SCRAs), including compounds structurally related to quinolinones. These compounds, due to their sulfamoyl benzoate or sulfamoyl benzamide core structure, undergo significant metabolic transformations, including ester hydrolysis and hydroxylation, mediated by various cytochrome P450 isoforms. The identification of metabolites aids in the development of toxicological screening methods for these substances (Richter et al., 2022).
Photoinduced Chemical Transformations
Another study explored the photochemistry of fluorinated quinolone derivatives, highlighting their potential for heterolytic defluorination and the generation of aryl cations. This research provides insights into the photostability and reactivity of these compounds, which are crucial for understanding their pharmacological and therapeutic applications, particularly their phototoxicity in antibacterial therapy (Fasani et al., 1999).
Quinoline Derivatives Synthesis
Research on the synthesis of quinoline derivatives, including those with difluoro groups, has led to the development of new compounds with potential applications in drug discovery. These compounds include various substituted quinolines that could serve as building blocks for pharmaceuticals, demonstrating the versatility of quinoline chemistry (Didenko et al., 2015).
Anticancer and Antioxidant Properties
A notable study synthesized and evaluated a novel isoxazolequinoxaline derivative for its anticancer drug potential. This research involved comprehensive characterization, including crystal structure, DFT calculations, and biological activity assessments, showcasing the multifaceted applications of quinolinone derivatives in medicinal chemistry (Abad et al., 2021).
Molecular Interactions and Pharmacological Potential
Analysis of novel quinolinone structures with various ligands has furthered our understanding of their potential applications. These studies involve characterizing their crystallographic structures and evaluating their interactions, which are vital for designing drugs with targeted pharmacological effects (Michelini et al., 2019).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-7-9-16(10-8-15)13-26-14-22(30(28,29)17-5-3-2-4-6-17)23(27)18-11-19(24)20(25)12-21(18)26/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMUQWQSCZLIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one](/img/structure/B2574495.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/no-structure.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone](/img/structure/B2574499.png)




![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-((4-methoxyphenyl)sulfonyl)butanoate](/img/structure/B2574506.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574508.png)




